Cas no 5577-13-9 (Tosylurethane)

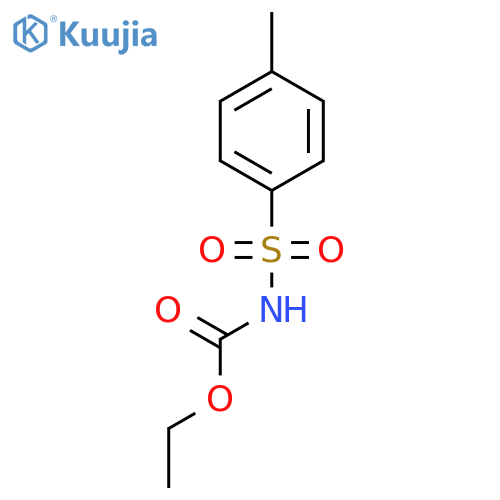

Tosylurethane structure

商品名:Tosylurethane

Tosylurethane 化学的及び物理的性質

名前と識別子

-

- Ethyl tosylcarbamate

- Ethyl [(4-methylphenyl)sulphonyl]carbamate

- Tosylurethane

- Ethyl N-(4-methylphenyl)sulfonylcarbamate

- Ethyl-4-toluenesulfonyl carbamate

- Gliclazide Impurity C

- (toluene-4-sulfonyl)-carbamic acid ethyl ester

- ethoxycarbonamide of p-toluenebenzenesulfoacid

- ethyl N-(4-toluenesulfonyl)carbamate

- ethyl N-(tosyl)carbamate

- ethyl p-tosylcarbamate

- N-(4-methylphenyl)sulfonylcarbamic acid ethyl ester

- N-(p-Tolylsulfonyl)carbamic acid ethyl ester

- Tosylcarbamic acid ethyl ester

- ethyl[(4-methylphenyl)sulfonyl]carbamate

- Ethyl ((4-methylphenyl)sulphonyl)carbamate

- Carbamic acid, [(4-methylphenyl)sulfonyl]-, ethyl ester

- AK122535

- N-tosylurethane

- Carbamic acid, (p-tolylsulfonyl)-, ethyl ester

- TimTec1_005555

- Oprea1_635932

- Tosylcarbamic a

- Ethyl N-[(4-methylphenyl)sulfonyl]carbamate

- Ethyl N-tosylcarbamate

- AKOS016011457

- AS-10586

- Ethyltosylcarbamate

- Gliclazide EP Impurity C

- D70584

- Ethyl hydrogen (4-methylbenzene-1-sulfonyl)carbonimidate

- Ethyl (p-tolylsulfonyl)carbamate

- GLICLAZIDE IMPURITY C [EP IMPURITY]

- 5577-13-9

- Ethyl (p- Toluenesulfonyl) carbamate

- EC 226-952-9

- DFWQXANLGSXMKF-UHFFFAOYSA-N

- NCGC00173106-01

- HY-135337

- P83946FTE5

- NS00009375

- Ethyl (p-toluenesulfonyl)carbamate

- UPCMLD00WCRH1-296

- EINECS 226-952-9

- CS-0111672

- Ethyl (p- Tolylsulfonyl) carbamate

- Ethyl [(4-Methylphenyl)sulphonyl]carbamate; Gliclazide Imp. C (EP); Gliclazide Impurity C

- Ethyl (4-methylphenyl)sulfonylcarbamate #

- HMS1549M11

- ethyl N-(4-methylbenzenesulfonyl)carbamate

- MFCD00797861

- DTXSID80971143

- Ethyl[(4-methylphenyl)sulphonyl]carbamate

- SCHEMBL5931062

- Carbamic acid, N-[(4-methylphenyl)sulfonyl]-, ethyl ester

- BCP08450

- Ethyl4-toluenesulfonylcarbamate

- A830800

- Gliclazide Imp. C (EP): Ethyl [(4-Methylphenyl)sulphonyl]-carbamate

- Ethyl [(4-methylphenyl)sulfonyl]carbamate

- ARD193989

- Ethyl (4-toluenesulfonyl)-carbamate

- DA-53026

-

- MDL: MFCD00797861

- インチ: 1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)

- InChIKey: DFWQXANLGSXMKF-UHFFFAOYSA-N

- ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(N([H])C(=O)OC([H])([H])C([H])([H])[H])(=O)=O

計算された属性

- せいみつぶんしりょう: 243.056529g/mol

- ひょうめんでんか: 0

- XLogP3: 1.9

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 回転可能化学結合数: 4

- どういたいしつりょう: 243.056529g/mol

- 単一同位体質量: 243.056529g/mol

- 水素結合トポロジー分子極性表面積: 80.8Ų

- 重原子数: 16

- 複雑さ: 325

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: No data available

- 屈折率: 1.53

- PSA: 80.85000

- LogP: 2.90150

- じょうきあつ: No data available

Tosylurethane セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Tosylurethane 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

Tosylurethane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD8940731-100mg |

Ethyl tosylcarbamate |

5577-13-9 | 95% | 100mg |

RMB 24.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1182312-100mg |

Ethyl tosylcarbamate |

5577-13-9 | 98% | 100mg |

¥1579 | 2023-04-13 | |

| abcr | AB438604-1 g |

Ethyl tosylcarbamate; . |

5577-13-9 | 1g |

€75.90 | 2023-05-18 | ||

| Cooke Chemical | BD8940731-25g |

Ethyl tosylcarbamate |

5577-13-9 | 95% | 25g |

RMB 399.20 | 2025-02-20 | |

| abcr | AB438604-10 g |

Ethyl tosylcarbamate; . |

5577-13-9 | 10g |

€120.60 | 2023-05-18 | ||

| TRC | T686900-10g |

Tosylurethane |

5577-13-9 | 10g |

$ 1409.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS504-200mg |

Tosylurethane |

5577-13-9 | 95+% | 200mg |

204.0CNY | 2021-07-13 | |

| Ambeed | A210482-100mg |

Ethyl N-(4-methylbenzenesulfonyl)carbamate |

5577-13-9 | 95% | 100mg |

$5.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS504-1g |

Tosylurethane |

5577-13-9 | 95+% | 1g |

617.0CNY | 2021-07-13 | |

| Cooke Chemical | BD8940731-250mg |

Ethyl tosylcarbamate |

5577-13-9 | 95% | 250mg |

RMB 28.80 | 2025-02-20 |

Tosylurethane 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

5577-13-9 (Tosylurethane) 関連製品

- 1888-33-1(N-Acetyl-p-toluene sulfonamide)

- 1907-65-9(N-butyl-4-methylbenzene-1-sulfonamide)

- 80-39-7(N-Ethyl-P-toluenesulfonamide)

- 1077-56-1(N-ethyl-2-methylbenzene-1-sulfonamide)

- 18303-04-3(N-(Tert-Butoxycarbonyl)-p-toluenesulfonamide)

- 144-80-9(Sulfacetamide)

- 640-61-9(N,4-dimethylbenzene-1-sulfonamide)

- 14437-03-7(N-(p-Tosyl)carbamic Acid Methyl Ester)

- 1694-06-0(N-(p-Toluenesulfonyl)urea)

- 2645-02-5(Methyl2-(4-methylphenylsulfonamido)acetate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量